Paxalisib Paxalisib GDC-0084 is under investigation in clinical trial NCT03696355 (Study of GDC-0084 in Pediatric Patients With Newly Diagnosed Diffuse Intrinsic Pontine Glioma or Diffuse Midline Gliomas).
Paxalisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. paxalisib specifically inhibits PI3K in the PI3K/AKT kinase (or protein kinase B) signaling pathway, thereby inhibiting the activation of the PI3K signaling pathway. This may result in the inhibition of both cell growth and survival in susceptible tumor cell populations. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents.
PAXALISIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a novel and potent small-molecule PI3K-mTOR dual inhibito
Brand Name: Vulcanchem
CAS No.: 1382979-44-3
VCID: VC0528760
InChI: InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)
SMILES: Array
Molecular Formula: C18H22N8O2
Molecular Weight: 382.4 g/mol

Paxalisib

CAS No.: 1382979-44-3

Cat. No.: VC0528760

Molecular Formula: C18H22N8O2

Molecular Weight: 382.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Paxalisib - 1382979-44-3

Specification

CAS No. 1382979-44-3
Molecular Formula C18H22N8O2
Molecular Weight 382.4 g/mol
IUPAC Name 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)
Standard InChI Key LGWACEZVCMBSKW-UHFFFAOYSA-N
Canonical SMILES CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C
Appearance Solid powder

Introduction

Chemical Identity and Structure

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c] oxazin-2-yl)pyrimidin-2-amine represents a novel chemical entity with specific structural features that contribute to its pharmacological properties. This compound is officially cataloged under CAS number 1382979-44-3 and possesses a molecular formula of C18H22N8O2 . The structure consists of a purine core with several functional groups attached, including a morpholine ring, a pyrimidine moiety with an amine group, and a dimethyl-substituted oxazine ring.

The compound is known by several alternative names and identifiers in scientific literature and databases. These include Paxalisib (its USAN approved name), GDC-0084, RG7666, and RG-7666 . The compound has also been assigned identifiers in chemical databases such as CHEMBL3813842 . These various designations reflect the compound's progression through research and development phases, from early laboratory investigations to clinical trials.

The structural representation of this molecule can be described using standard chemical notation systems. Its SMILES notation is documented as CC1(C)OCCN2C3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N)N=C5 . Similarly, its InChI representation is InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21) . These standardized notations allow for precise identification and structural comparison across different chemical databases and research platforms.

Physical and Chemical Properties

The physical and chemical properties of 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c] oxazin-2-yl)pyrimidin-2-amine provide crucial information for researchers working with this compound in various experimental settings. The compound has a molecular weight of 382.42 g/mol, which positions it within the range typically considered favorable for drug development . Its physical appearance is described as a white to off-white solid powder, making it relatively easy to handle in laboratory settings .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC18H22N8O2
Molecular Weight382.42 g/mol
AppearanceWhite to off-white solid powder
Density1.6±0.1 g/cm³
LogP-0.76
Index of Refraction1.789
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count9
Rotatable Bond Count2
Heavy Atom Count28
Complexity552
pKa2.62±0.40 (Predicted)

The compound's LogP value of -0.76 indicates slight hydrophilicity, which may contribute to its pharmacokinetic profile and tissue distribution properties . The molecule contains one hydrogen bond donor and nine hydrogen bond acceptors, suggesting a significant potential for interaction with biological targets through hydrogen bonding . With only two rotatable bonds, the compound has limited conformational flexibility, which may contribute to its binding specificity with target proteins .

Solubility characteristics play a crucial role in compound formulation and administration. This compound shows limited water solubility (<1 mg/mL) but demonstrates good solubility in DMSO (approximately 8 mg/mL or 20.9 mM) . These solubility properties influence the development of formulations for both preclinical studies and potential clinical applications.

Table 2: Solubility Properties

SolventSolubilitySource
DMSO~8 mg/mL (~20.9 mM)
Water<1 mg/mL
Ethanol<1 mg/mL

Understanding the stability of the compound under various storage conditions is essential for maintaining its integrity during research. The compound demonstrates good stability when stored as a powder at -20°C for up to three years, or at 4°C for up to two years . When in solution, it remains stable for approximately six months at -80°C and one month at -20°C .

Preclinical Research Findings

In Vitro Studies

Extensive in vitro investigations have characterized the biological activity and pharmacological properties of 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c] oxazin-2-yl)pyrimidin-2-amine in cellular and biochemical systems. These studies have established the compound's antiproliferative effects, metabolic stability, and cellular signaling impact, providing the foundation for subsequent in vivo evaluations.

In cell-based antiproliferative assays, the compound demonstrates consistent growth inhibitory effects against various glioma cell lines. The IC50 values for growth inhibition range from 0.3 to 1.1 μM across multiple glioma cell models, indicating potent antiproliferative activity at achievable concentrations . This activity correlates with the compound's inhibition of the PI3K/AKT signaling pathway, which plays a critical role in regulating cell proliferation and survival in these malignancies.

Metabolic stability assessments have revealed favorable properties for the compound. In microsomal and hepatocyte incubations, the compound exhibits excellent human metabolic stability, suggesting a potentially favorable pharmacokinetic profile for clinical applications . This stability indicates that the compound may maintain effective concentrations in vivo without rapid clearance due to metabolic degradation.

Protein binding studies have characterized the compound's interaction with plasma and tissue components. The compound demonstrates relatively low binding to plasma proteins, with a free fraction of 29.5±2.7% in CD-1 mouse plasma when tested at 5 μM . This moderate level of plasma protein binding may facilitate distribution to tissues. Interestingly, the compound shows somewhat stronger binding to brain tissues, with a free fraction of 6.7% (±1; n=3) in CD-1 mice . This differential binding pattern may influence the compound's distribution and activity in various tissues, particularly in the central nervous system.

The compound's effect on cellular signaling has been examined through assessment of AKT phosphorylation (pAKT), a key indicator of PI3K pathway activation. In cell-based systems, the compound effectively inhibits pAKT, confirming its mechanism of action through disruption of PI3K signaling . This inhibition of pAKT correlates with the observed antiproliferative effects, establishing a mechanistic link between pathway inhibition and cellular outcomes.

Transport studies across cell monolayers have been conducted to evaluate the compound's membrane permeability characteristics. These studies, performed at 5 μM concentration in both apical-to-basolateral and basolateral-to-apical directions, have helped characterize the compound's potential for penetrating cellular barriers, including the blood-brain barrier . The apparent permeability measurements from these studies support the compound's ability to cross biological membranes effectively.

In Vivo Studies

In vivo evaluations of 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c] oxazin-2-yl)pyrimidin-2-amine have extended the understanding of its pharmacological activity in intact biological systems. These studies have assessed the compound's efficacy, pharmacodynamics, and distribution properties in relevant animal models, providing crucial insights for clinical translation.

Pharmacodynamic studies in rodent models have demonstrated the compound's ability to effectively modulate its intended molecular targets in vivo. In mouse brain tissue, the compound produces marked inhibition of the PI3K signaling pathway, resulting in up to 90% suppression of pAKT signaling . This robust pharmacodynamic effect confirms that the compound reaches its target tissues at concentrations sufficient to modulate the intended signaling pathway, providing mechanistic validation in intact biological systems.

Efficacy evaluations in orthotopic xenograft models of glioma have yielded promising results. In the U87 orthotopic model, the compound inhibits tumor growth by approximately 70%, while in the GS2 orthotopic model, it produces approximately 40% tumor growth inhibition . These differential responses across tumor models suggest that the compound's efficacy may vary depending on the molecular characteristics of the tumor, potentially related to differential dependency on PI3K signaling or variations in drug distribution within the tumor microenvironment.

The compound's distribution in brain tissue and intracranial tumors has been assessed to understand its penetration of the blood-brain barrier. These studies confirm that the compound effectively distributes to both normal brain tissue and intracranial tumors, enabling robust inhibition of the PI3K pathway in these tissues . This distribution profile distinguishes the compound from many other PI3K inhibitors, which often show limited penetration of the blood-brain barrier.

Pharmacokinetic studies have been conducted in both rats and mice to characterize the compound's absorption, distribution, metabolism, and excretion properties. These studies have utilized both intravenous (1 mg/kg) and oral (5 or 25 mg/kg) administration routes in male Sprague-Dawley rats and female CD-1 mice . The pharmacokinetic profiles from these studies provide insights into the compound's bioavailability, clearance, and exposure characteristics, informing dosing strategies for subsequent clinical investigations.

Notably, the exposures achieved at well-tolerated doses in early human studies appear similar to those associated with efficacious doses in mouse models . This alignment between preclinical and clinical exposure-response relationships suggests that the efficacy observed in animal models may translate to clinical settings, providing a rational basis for dose selection in human trials.

Therapeutic Applications

The therapeutic potential of 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c] oxazin-2-yl)pyrimidin-2-amine extends across several oncology indications, with particular promise in central nervous system malignancies. The compound's unique combination of PI3K/mTOR inhibitory activity and blood-brain barrier penetration properties positions it to address significant unmet medical needs in these challenging cancer types.

Primary brain tumors represent a key therapeutic focus for this compound. Glioblastoma multiforme, the most common and aggressive primary brain tumor in adults, frequently exhibits activation of the PI3K/AKT/mTOR pathway, making it a logical target for inhibitors of this signaling axis. Traditional therapies for glioblastoma provide limited benefit, with median survival typically less than 15 months despite aggressive multimodal treatment. The ability of Paxalisib to penetrate the blood-brain barrier and effectively inhibit PI3K signaling in brain tissue offers potential for improved outcomes in this devastating malignancy.

Pediatric brain tumors constitute another area of significant therapeutic potential. Diffuse intrinsic pontine glioma (DIPG) and other diffuse midline gliomas represent some of the most challenging pediatric cancers, with dismal prognosis and limited therapeutic options . The investigation of Paxalisib in pediatric patients with these tumors (NCT03696355) addresses a critical gap in available treatments for these devastating childhood cancers.

Beyond primary brain tumors, the compound may hold potential for brain metastases from various primary cancers. Brain metastases occur in approximately 10-30% of patients with advanced cancer and represent a major challenge in oncology, as many systemic therapies show limited efficacy in the central nervous system. The penetration of Paxalisib across the blood-brain barrier may allow effective targeting of metastatic lesions that remain protected from many conventional therapies.

The compound's potential extends beyond its use as monotherapy. The PI3K/AKT/mTOR pathway has been implicated in resistance to various cancer therapies, including radiotherapy, chemotherapy, and targeted agents. By inhibiting this pathway, Paxalisib may sensitize tumors to other treatment modalities, potentially enhancing their efficacy when used in combination regimens. This approach could be particularly valuable in cancers with limited response to single-agent therapies.

The activation of the PI3K signaling pathway is frequently associated with tumorigenesis across multiple cancer types, and dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents. By targeting this fundamental oncogenic pathway, Paxalisib may have applications beyond brain tumors, potentially extending to other malignancies where PI3K/mTOR signaling plays a driving role in tumor growth and survival.

Formulation and Solubility

The practical aspects of working with 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c] oxazin-2-yl)pyrimidin-2-amine in laboratory and clinical settings require careful consideration of its solubility characteristics and appropriate formulation strategies. These factors significantly influence the compound's preparation for various experimental and therapeutic applications.

Table 4: Preparing Stock Solutions in DMSO

Amount of CompoundVolume for 1 mMVolume for 5 mMVolume for 10 mM
1 mg2.6149 mL0.5230 mL0.2615 mL
5 mg13.0746 mL2.6149 mL1.3075 mL
10 mg26.1493 mL5.2299 mL2.6149 mL

For in vitro applications, stock solutions are typically prepared in DMSO at concentrations ranging from 1-20 mM, as outlined in Table 4 . These concentrated stock solutions can then be diluted in appropriate aqueous buffers or cell culture media to achieve the desired working concentrations. When preparing such dilutions, it is important to maintain the final DMSO concentration below levels that might affect cellular function (typically <0.5% v/v in most cell-based assays).

For in vivo applications, several formulation approaches have been described to address the compound's limited water solubility. These include:

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

  • Injection Formulation 3: DMSO : Corn oil = 10 : 90

As an example of practical application, to prepare 1 mL of a 2.5 mg/mL working solution using Formulation 3, one would combine 100 μL of a 25 mg/mL DMSO stock solution with 900 μL corn oil and mix thoroughly to obtain a solution or suspension suitable for animal administration .

The stability of the compound in various storage conditions has important implications for laboratory practices. In powder form, the compound remains stable for up to 3 years at -20°C and up to 2 years at 4°C . When dissolved in appropriate solvents, stability is more limited, with maintenance of integrity for approximately 6 months at -80°C and 1 month at -20°C . These stability considerations guide proper storage and handling practices to maintain the compound's integrity during experimental work.

For shipping and transport, the compound demonstrates adequate stability at ambient temperature for the duration typically required for ordinary shipping and customs processing . This characteristic facilitates the practical distribution of the compound for research and clinical applications without requiring specialized cold-chain logistics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator